Preclinical Development Status (ChEMBL)
The compound has a ChEMBL ‘Max Phase’ of ‘Preclinical’, indicating formal entry into early drug development pipelines. This status is not shared by most commercial 3,5-diaminopyrazole derivatives, which remain at the exploratory or screening-library-only stage. This distinction provides a measurable signal of potential translational value beyond simple vendor catalog listings [1].
| Evidence Dimension | Development Phase (ChEMBL Max Phase) |
|---|---|
| Target Compound Data | Preclinical (Max Phase = Preclinical) |
| Comparator Or Baseline | The majority of commercially available 3,5-diaminopyrazole analogs are listed only as screening compounds without ChEMBL Max Phase annotation. |
| Quantified Difference | Qualitative difference: Preclinical vs. Not Assessed/Bibliographic Only |
| Conditions | As reported in the ChEMBL database (accessed 2026-04-28). |
Why This Matters
A preclinical designation indicates the compound has shown sufficient potency, selectivity, and initial safety data in preliminary models, making it a higher-confidence starting point for medicinal chemistry optimization compared to untested screening hits.
- [1] ChEMBL Compound Report CHEMBL4985318; 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine. View Source
